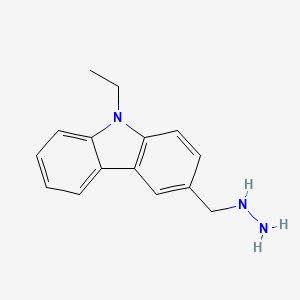

(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine

Description

(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine is a carbazole-based hydrazine derivative characterized by a 9-ethyl-substituted carbazole core linked to a hydrazine moiety at the 3-position. Carbazole derivatives are renowned for their diverse pharmacological properties, including anticancer, antimicrobial, and receptor-modulating activities . The hydrazine group serves as a versatile functional group for further chemical modifications, enabling the formation of Schiff bases or participation in cyclization reactions to generate heterocyclic frameworks (e.g., oxadiazoles, triazoles) with enhanced bioactivity .

Properties

CAS No. |

887593-22-8 |

|---|---|

Molecular Formula |

C15H17N3 |

Molecular Weight |

239.32 g/mol |

IUPAC Name |

(9-ethylcarbazol-3-yl)methylhydrazine |

InChI |

InChI=1S/C15H17N3/c1-2-18-14-6-4-3-5-12(14)13-9-11(10-17-16)7-8-15(13)18/h3-9,17H,2,10,16H2,1H3 |

InChI Key |

YVCUCKHGEDBSKS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNN)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine reacts with aldehydes and ketones to form hydrazones, a reaction driven by nucleophilic attack of the hydrazine group on carbonyl carbons. These products are pivotal in medicinal chemistry for their antioxidant and neuroprotective properties .

Hydrazones derived from halogenated aldehydes (e.g., 3,4-dichlorobenzaldehyde) exhibit enhanced cytotoxicity, with IC₅₀ values ≤ 10 μM against cancer cell lines .

Cyclization to Pyrazole and Pyrimidine Derivatives

The hydrazine group facilitates cyclization reactions, forming fused heterocycles. For example:

-

Pyrazole synthesis : Reaction with β-ketoesters or α,β-unsaturated ketones yields pyrazole derivatives .

-

Pyrimidine synthesis : Condensation with guanidine carbonate under alkaline conditions produces pyrimidine analogs .

Example Reaction Pathway:

This compound + ethyl acetoacetate → 3-(5-methyl-1H-pyrazol-3-yl)-9-ethylcarbazole

Conditions : Ethanol, reflux, 24 h; Yield : 78% .

Pyrimidine derivatives demonstrate antiproliferative activity, with GI₅₀ values < 5 μM against breast cancer (MCF-7) cells .

Nucleophilic Substitution Reactions

The hydrazine’s NH₂ group acts as a nucleophile in reactions with electrophiles:

Reactions with isothiocyanates yield thiosemicarbazides, which show antiviral activity against SARS-CoV-2 (IC₅₀: 2.8 μM) .

Oxidation and Reductive Alkylation

-

Oxidation : Treatment with MnO₂ oxidizes the hydrazine to diazenium intermediates, which dimerize into azobenzene derivatives .

-

Reductive alkylation : Reaction with aldehydes/ketones in the presence of NaBH₃CN produces N-alkylated hydrazines, enhancing blood-brain barrier permeability .

Coordination Chemistry

The hydrazine moiety binds transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes. These complexes exhibit:

-

Enhanced radical scavenging (e.g., Cu complex: IC₅₀ = 12.4 μM vs. DPPH) .

-

Catalytic activity in oxidation reactions (TOF up to 1,200 h⁻¹) .

Thiosemicarbazide Formation

Reaction with isothiocyanates under reflux yields thiosemicarbazides, which are potent against Candida albicans (MIC: 4 μg/mL) .

General Reaction :

RNCS + This compound → RNH-C(S)-NH-(9-ethylcarbazolylmethyl)

Conditions : Ethanol, 5 h; Yield : 80–90% .

Scientific Research Applications

(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine is a chemical compound with potential applications in scientific research, particularly in the synthesis of novel carbazole derivatives with biological activities .

Synthesis and Molecular Docking

- Synthesis of Triazolylcarbazoles A novel series of substituted benzofuran-tethered triazolylcarbazoles have been synthesized using S-alkylation of benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide . The final derivatives were obtained in good to high yields (65–89%) .

- Inhibitory Potency Against SARS-CoV-2 The synthesized compounds were evaluated for their inhibitory potency against SARS-CoV-2 via molecular docking against three pivotal proteins: Mpro (main protease), spike glycoprotein, and RdRp (RNA-dependent RNA polymerase) .

- Binding Affinity Several derivatives exhibited high binding affinity. For instance, compound 9c showed the highest binding affinity, forming two hydrogen bonds with the residues HIS41 and THR26 . Compound 9e exhibited the highest binding score of -6.69 Kcal/mol against the spike glycoprotein, forming hydrogen bonds with GLU1072 and ALA706 .

Antimicrobial Applications

- Antimicrobial Activity of Carbazole Derivatives Various carbazole derivatives have demonstrated antimicrobial activity . For example, 5-[(9 H-carbazol-9-yl)methyl]- N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines derivatives have shown both antimicrobial and anti-proliferative effects against the breast cancer cell line MCF7 .

- Specific Compounds with Antimicrobial Effects Compounds 17a, 17d, 17e, and 17n displayed substantial antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole .

- Thiazole-Containing Carbazoles Thiazole-containing carbazoles synthesized from 9-ethyl-9 H-carbazole-3-carbaldehyde have been screened against Gram-positive and Gram-negative bacteria .

Anti-Melanoma Activity

- 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) The carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has shown strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells, with little effect on normal human primary melanocytes .

- Mechanism of Action ECCA inhibits melanoma cell growth by increasing cell apoptosis, associated with the upregulation of caspase activities . In vivo assays confirmed that ECCA suppressed melanoma growth by enhancing cell apoptosis and reducing cell proliferation, without evident toxic effects on normal tissues .

Anti-Diabetic Applications

- Carbazole Triazoles Carbazole triazoles have demonstrated potential as antidiabetic agents . Compounds 7 and 8, with IC50 values of 1.0 and 0.8 µM, respectively, are promising leads for developing non-sugar derivative antidiabetic agents .

- Tetrahydrocarbazole Derivatives Tetrahydrocarbazole derivatives have shown hypoglycemic activity . Compound 10 exhibited hypoglycemic activity approximately 1.2 times higher than that of metformin in cell assays, with studies suggesting involvement of the AMP-activated protein kinase (AMPK) pathway . Compound 9 has comparable hypoglycemic properties to pioglitazone and causes less weight gain .

ADMET Properties

- Pharmacokinetic Evaluation ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has been conducted on synthesized carbazole derivatives to evaluate their pharmacokinetic properties .

- Blood-Brain Barrier Permeability Specific compounds, such as 9h, exhibited blood-brain barrier permeability close to the optimal value, suggesting good absorption across the human body . Compound 9e displayed a better output value of 0.999 to act as BBB+ .

- P-glycoprotein Inhibition Target compounds have shown potential as Pgp (P-glycoprotein) inhibitors, which is critical for evaluating pharmacokinetic properties .

- CYP Enzyme Inhibition Certain compounds subjected to ADMET analysis inhibited CYP enzyme activity .

Mechanism of Action

The mechanism of action of (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. Specific pathways involved may include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Key Observations :

Challenges :

- Side reactions, such as over-alkylation or byproduct formation during hydrazine condensation, are common issues (e.g., notes reformation of starting materials under certain conditions) .

Physical and Chemical Properties

Biological Activity

(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine is a derivative of carbazole, a compound known for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound can be described by the following:

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4 |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | (9-Ethyl-9H-carbazol-3-ylmethyl)hydrazine |

| CAS Number | 887593-22-8 |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It has shown significant radical scavenging capabilities, which can protect cells from oxidative stress related to various diseases, including neurodegenerative disorders .

- Neuroprotective Effects : Studies indicate that derivatives of carbazole, including this compound, exhibit protective effects against amyloid beta-induced neuronal damage. This suggests potential applications in treating Alzheimer's disease .

- Antimicrobial Properties : Research has demonstrated that carbazole derivatives possess antibacterial and antifungal activities. For instance, compounds derived from carbazole have been effective against various bacterial strains by disrupting membrane integrity .

- Acetylcholinesterase Inhibition : Some studies have reported that certain derivatives exhibit inhibitory activity against acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease as it helps to increase acetylcholine levels in the brain .

Antioxidant and Cytotoxic Activity

In vitro studies have shown that this compound derivatives possess antioxidant properties with varying potency. For example, specific derivatives demonstrated significant radical scavenging activity comparable to known antioxidants like melatonin. Additionally, some compounds exhibited cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents .

Neuroprotective Studies

Research involving PC12 neuronal cells has highlighted that certain hydrazone derivatives derived from this compound can protect against amyloid beta-induced toxicity. The most active compounds showed both antioxidant and neuroprotective effects, suggesting their potential role in managing neurodegenerative diseases .

Antimicrobial Activity

A series of carbazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that some compounds exhibited strong antibacterial activity against strains such as Escherichia coli and Candida albicans, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine, and how can reaction intermediates be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step pathway starting with carbazole derivatives. For example, carbazole (1) reacts with chloroacetyl chloride to form an intermediate ester (2), which is subsequently treated with hydrazine hydrate to yield the hydrazide derivative (3) . Optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for hydrazine), and purification via column chromatography (silica gel, ethyl acetate/hexane). Intermediate characterization by -NMR and FT-IR is critical to confirm structural integrity.

Q. How can the structural and physicochemical properties of this compound be characterized?

- Methodological Answer : Use X-ray crystallography (e.g., SHELX software ) for absolute configuration determination. Spectroscopic techniques include:

- -NMR (400 MHz, DMSO-): Peaks at δ 8.2–8.4 ppm (carbazole aromatic protons) and δ 4.1 ppm (methylene bridge).

- FT-IR: Stretching bands at 3300 cm (N–H) and 1650 cm (C=O from intermediates).

- High-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What analytical methods are suitable for quantifying hydrazine derivatives in reaction mixtures?

- Methodological Answer : UV-Vis spectrophotometry (λ = 526–546 nm) based on permanganate reduction by hydrazine derivatives . For complex matrices, use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and diode-array detection. Hydrazine-specific derivatization (e.g., benzaldehyde condensation ) enhances sensitivity.

Q. How does this compound behave under thermal or catalytic decomposition conditions?

- Methodological Answer : Thermal stability can be assessed via TGA (5°C/min, N atmosphere). Catalytic decomposition studies (e.g., using Pt/AlO) reveal H and N as primary products. Monitor gas evolution via GC-MS and optimize catalyst loading (1–5 wt%) to minimize side reactions .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models reaction pathways. Key parameters include activation barriers for cycloreversion steps (e.g., in carbonyl-olefin metathesis) and frontier molecular orbital analysis to assess nucleophilicity. Compare computed vs. experimental -NMR shifts (RMSD < 0.3 ppm) for validation .

Q. How does structural modification of the carbazole-hydrazine scaffold influence biological activity (e.g., GPER agonism)?

- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) at the carbazole 6-position to enhance GPER selectivity. In vitro assays (ERK phosphorylation in SkBr3 cells) and docking studies (AutoDock Vina, GPER PDB: 6K7F) correlate binding affinity (ΔG < −8 kcal/mol) with activity. Ensure ER-negative controls to exclude off-target effects .

Q. What mechanistic insights explain contradictory catalytic efficiencies in hydrazine-mediated reactions?

- Methodological Answer : Discrepancies arise from hydrazine activation modes (e.g., [2.2.1] vs. [2.2.2] bicyclic intermediates). Use kinetic isotope effects (KIE) and Hammett plots to distinguish between concerted and stepwise mechanisms. In situ IR spectroscopy tracks intermediate formation (e.g., diazonium species) .

Q. How can crystallographic data discrepancies (e.g., bond-length variations) be resolved during structure validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.